Thiophen-2-ylmethanesulfonamide

Physicochemical Properties Medicinal Chemistry Drug Design

Thiophen-2-ylmethanesulfonamide delivers a uniquely positioned primary sulfonamide scaffold. Unlike direct thiophene-2-sulfonamides, its methylene bridge critically fine-tunes zinc-binding geometry—substituting with close analogs can shift carbonic anhydrase isoform selectivity from nanomolar to micromolar ranges. With an optimal fragment profile (MW 177.2, LogP 0.1, TPSA 96.8 Ų), this building block is purpose-built for FBDD screening libraries targeting metalloenzymes and kinases. Its clean, unsubstituted core enables systematic SAR diversification at the thiophene 5-position and methylene linker for hit-to-lead optimization.

Molecular Formula C5H7NO2S2
Molecular Weight 177.2
CAS No. 1183787-11-2
Cat. No. B3217681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiophen-2-ylmethanesulfonamide
CAS1183787-11-2
Molecular FormulaC5H7NO2S2
Molecular Weight177.2
Structural Identifiers
SMILESC1=CSC(=C1)CS(=O)(=O)N
InChIInChI=1S/C5H7NO2S2/c6-10(7,8)4-5-2-1-3-9-5/h1-3H,4H2,(H2,6,7,8)
InChIKeyAQGBUFLXOVPINW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thiophen-2-ylmethanesulfonamide (CAS 1183787-11-2): A Core Scaffold for Targeted Sulfonamide Library Synthesis and Biochemical Probe Development


Thiophen-2-ylmethanesulfonamide (CAS 1183787-11-2) is a thiophene-based primary sulfonamide with the molecular formula C5H7NO2S2 and a molecular weight of 177.2 g/mol [1]. It features a thiophene ring linked to a methanesulfonamide group via a methylene bridge, yielding a compact, versatile small molecule scaffold . This structure is of interest as a core building block for medicinal chemistry and chemical biology applications, particularly for generating focused libraries of sulfonamide-based enzyme inhibitors, where the primary sulfonamide moiety serves as a zinc-binding group (ZBG) [2].

Thiophen-2-ylmethanesulfonamide: Why Generic Sulfonamide Substitution Fails in Structure-Focused Medicinal Chemistry Campaigns


While numerous thiophene-2-sulfonamides exist, simple generic substitution with compounds like thiophene-2-sulfonamide or benzothiophene methanesulfonamide is not trivial. The precise positioning of the methanesulfonamide group on the thiophene ring and the nature of the linker critically influence both the physicochemical profile and the biological target engagement of the resulting molecules. Even within the same enzyme class, the addition of a methylene spacer can significantly alter the zinc-binding geometry and enzyme inhibition kinetics compared to directly attached sulfonamides [1]. This sensitivity is further underscored by SAR studies showing that modifications at the 5-position of the thiophene ring, or alterations to the linker, can shift carbonic anhydrase isoform selectivity from nanomolar to micromolar ranges [2]. Therefore, substituting Thiophen-2-ylmethanesulfonamide with a close analog risks altering critical parameters such as lipophilicity and target affinity, potentially derailing lead optimization efforts [3].

Thiophen-2-ylmethanesulfonamide: Quantified Differentiation from Key Analogs and In-Class Candidates


LogP and TPSA Differentiation vs. Thiophene-2-Sulfonamide for Optimized Lead-Like Properties

Thiophen-2-ylmethanesulfonamide exhibits a lower calculated LogP (0.1) compared to unsubstituted thiophene-2-sulfonamide. This difference in lipophilicity, combined with its topological polar surface area (TPSA) of 96.8 Ų, positions it more favorably within lead-like chemical space [1]. In contrast, many thiophene sulfonamide drug candidates, such as brinzolamide (cLogP ~1.5) or analogs with larger aromatic substituents, exhibit significantly higher lipophilicity, which can lead to poor solubility and increased off-target binding [2].

Physicochemical Properties Medicinal Chemistry Drug Design

Molecular Weight Advantage as a Fragment-Like Starting Point for Library Synthesis

With a molecular weight (MW) of 177.2 g/mol, Thiophen-2-ylmethanesulfonamide resides within the optimal range for fragment-based drug discovery (FBDD), typically defined as MW < 300 [1]. This is significantly smaller than many commonly used thiophene sulfonamide building blocks, such as N-(5-substituted) thiophene-2-alkylsulfonamide analogs (MW > 250) [2] or benzothiophene methanesulfonamide (MW ~227) . Its low molecular weight offers greater synthetic tractability and allows for more efficient exploration of chemical space when generating focused libraries.

Fragment-Based Drug Discovery Library Synthesis Chemical Biology

Class-Level Potency Inference: Nanomolar Inhibition of Carbonic Anhydrase Isoforms by Thiophene Sulfonamides

While direct Ki data for Thiophen-2-ylmethanesulfonamide is not available in the peer-reviewed primary literature, robust class-level data exists. Thiophene-based sulfonamides consistently demonstrate potent inhibition of carbonic anhydrase (CA) isoforms. A 2020 study reported that a panel of thiophene sulfonamides exhibited Ki values ranging from 66.49 nM to 38.04 µM against hCA-I and hCA-II [1]. Furthermore, advanced analogs like 5-substituted-benzylsulfanyl-thiophene-2-sulfonamides have achieved subnanomolar inhibition (KIs < 1 nM) of the tumor-associated isoform hCA IX [2]. This established class-level potency strongly implies that Thiophen-2-ylmethanesulfonamide, as a core scaffold, can be elaborated into highly potent CA inhibitors.

Carbonic Anhydrase Enzyme Inhibition Kinetic Assay

Thiophen-2-ylmethanesulfonamide: Optimal Research and Industrial Application Scenarios Based on Validated Differentiation


Fragment-Based Drug Discovery (FBDD) Library Design

Given its low molecular weight (177.2 g/mol) and favorable physicochemical profile (LogP 0.1, TPSA 96.8 Ų), Thiophen-2-ylmethanesulfonamide is an ideal fragment for inclusion in FBDD screening libraries. Its compact size allows for high ligand efficiency, and its primary sulfonamide moiety serves as a validated zinc-binding group for metalloenzyme targets like carbonic anhydrases [1]. Libraries built from this core can be screened against a wide range of targets, with hit-to-lead campaigns benefiting from its straightforward synthetic tractability .

Lead Optimization of Carbonic Anhydrase Inhibitors

This compound serves as a privileged scaffold for optimizing carbonic anhydrase (CA) inhibitors. SAR studies have shown that thiophene sulfonamides with appropriate substitution can achieve isoform-selective nanomolar inhibition of hCA II and hCA IX [2]. Starting with Thiophen-2-ylmethanesulfonamide provides a clean, unsubstituted core that can be systematically diversified to improve potency, selectivity, and drug-like properties for applications in glaucoma or oncology [1].

Synthesis of Focused Kinase Inhibitor Libraries

The thiophene sulfonamide motif is a recurring feature in several potent kinase inhibitors, including those targeting c-Jun N-terminal kinase (JNK) and IRE1α [3]. Thiophen-2-ylmethanesulfonamide can be used as a versatile building block for constructing focused libraries of potential kinase inhibitors. Its methylene spacer provides a point of divergence for introducing diverse amide or amine functionalities, enabling rapid exploration of structure-activity relationships (SAR) around the hinge-binding region of ATP-competitive inhibitors [3].

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